

# Application Notes and Protocols for Conjugating ATTO 465 to Antibodies

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## Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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## Introduction

This document provides a detailed guide for the covalent conjugation of the fluorescent dye **ATTO 465** to antibodies. **ATTO 465** is a bright and photostable dye with a large Stokes shift, making it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.<sup>[1][2][3]</sup> The protocol focuses on the use of **ATTO 465** N-hydroxysuccinimidyl (NHS) ester, which efficiently reacts with primary amino groups on the antibody to form a stable amide bond.<sup>[4][5][6]</sup> Adherence to these protocols will enable researchers to produce high-quality, fluorescently labeled antibodies for their specific research needs.

The fundamental chemistry of this conjugation method involves the reaction of the NHS ester of **ATTO 465** with the primary amines, predominantly found on the side chains of lysine residues and the N-terminus of the antibody.<sup>[4]</sup> This reaction is most efficient under slightly basic conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.<sup>[5][7]</sup>

## Key Experimental Considerations

Successful antibody conjugation with **ATTO 465** NHS-ester hinges on several critical factors:

- Antibody Purity and Concentration: The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizing proteins like BSA, as these will compete with the antibody for reaction with the NHS-ester.[1][7][8] For optimal labeling, a protein concentration of 2-10 mg/mL is recommended.[8]
- Buffer Conditions: A bicarbonate buffer with a pH of 8.3 is commonly recommended as a good compromise to ensure deprotonated primary amines while minimizing the hydrolysis of the NHS-ester.[1][5][7]
- Molar Ratio of Dye to Antibody: The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody, is controlled by the initial molar ratio of dye to antibody. A higher molar excess of the dye will generally result in a higher DOL.[1]
- Reaction Time and Temperature: The conjugation reaction is typically carried out at room temperature for 30 to 60 minutes.[1]
- Purification: Removal of unconjugated dye is crucial to prevent background fluorescence and ensure accurate determination of the DOL.[5][7] Gel permeation chromatography is a widely used method for this purpose.[1][7][8]

## Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the conjugation of **ATTO 465** to antibodies.

Table 1: **ATTO 465** Optical and Chemical Properties

Property	Value	Reference
Molecular Weight (NHS-ester)	493 g/mol	[1][2]
Absorbance Maximum ( $\lambda_{abs}$ )	453 nm	[1][2]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$7.5 \times 10^4$ M <sup>-1</sup> cm <sup>-1</sup>	[1][2]
Emission Maximum ( $\lambda_{fl}$ )	506 nm	[1][2]
Correction Factor (CF280)	0.48	[1]

Table 2: Recommended Reaction Conditions

Parameter	Recommended Value	Reference
Antibody Concentration	2-10 mg/mL	[8]
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3	[1]
Molar Ratio (Dye:Antibody)	2:1 to 20:1 (for a target DOL of 2-10)	[1][9]
Reaction Time	30-60 minutes	[1]
Reaction Temperature	Room Temperature	[1]

## Experimental Protocols

### Materials

- Antibody of interest (in an amine-free buffer like PBS)
- **ATTO 465 NHS-ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Sodium Bicarbonate Buffer (0.1 M, pH 8.3)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Gel permeation chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

### Protocol 1: Antibody Preparation

- If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS (pH 7.2-7.4).
- Adjust the antibody concentration to 2-10 mg/mL in PBS.

- To achieve the optimal reaction pH of 8.3, add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution.[1]

## Protocol 2: ATTO 465 NHS-ester Stock Solution Preparation

- Allow the vial of **ATTO 465** NHS-ester to equilibrate to room temperature before opening to prevent moisture condensation.[3]
- Immediately before use, dissolve the **ATTO 465** NHS-ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[1] This solution should be prepared fresh for each conjugation reaction.[1][7]

## Protocol 3: Conjugation Reaction

- Calculate the required volume of the **ATTO 465** NHS-ester stock solution to achieve the desired molar excess. For an initial experiment, a 10-fold molar excess of dye to antibody is a good starting point.
- Add the calculated volume of the **ATTO 465** NHS-ester solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]

## Protocol 4: Purification of the Conjugated Antibody

- Equilibrate a gel permeation column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4). The column size should be appropriate for the volume of the reaction mixture.
- Apply the reaction mixture to the top of the equilibrated column.
- Elute the column with PBS. The first colored fraction to elute will be the **ATTO 465**-conjugated antibody. The smaller, unconjugated dye molecules will elute later.
- Collect the fractions containing the labeled antibody.

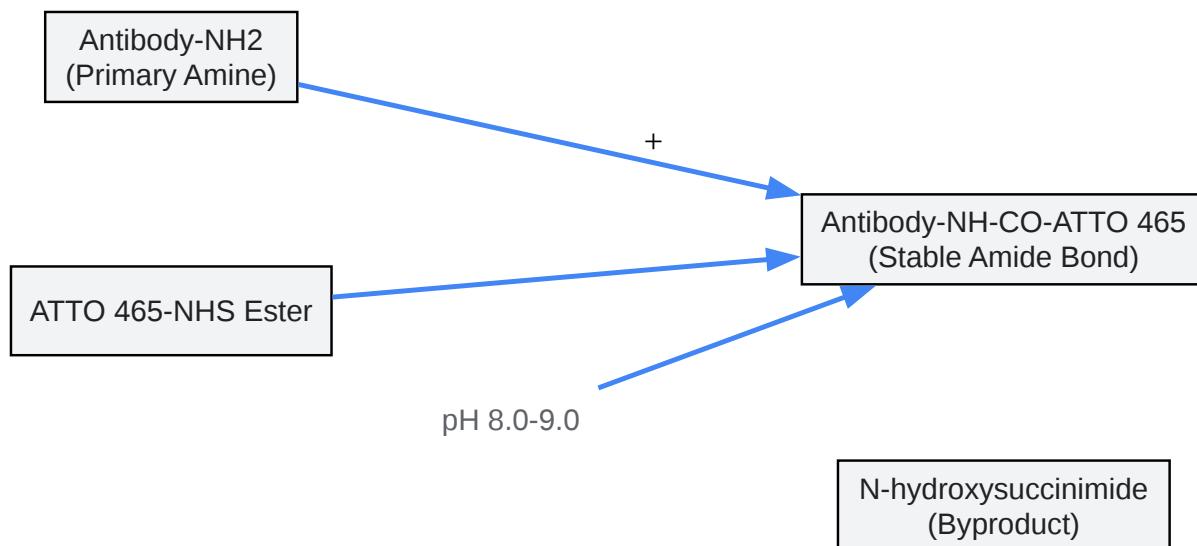
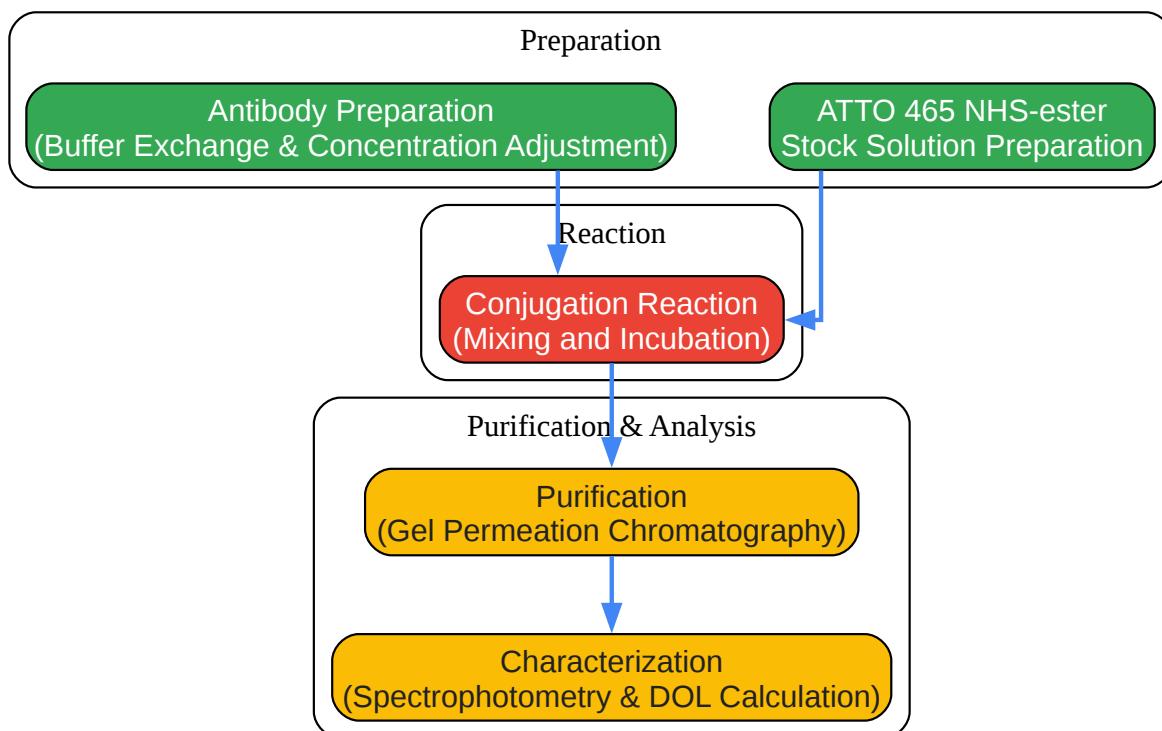
## Protocol 5: Characterization of the Conjugated Antibody

The degree of labeling (DOL) is a crucial parameter to determine the quality of the conjugation.

- Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 453 nm (A453) using a spectrophotometer.
- Calculate the concentration of the antibody and the dye using the following formulas:
  - $\text{Corrected A280} = \text{A280} - (\text{A453} \times \text{CF280})$
  - $\text{Antibody Concentration (M)} = \text{Corrected A280} / \varepsilon_{\text{antibody}}$  (where  $\varepsilon_{\text{antibody}}$  for IgG is typically 210,000 M<sup>-1</sup> cm<sup>-1</sup>)
  - $\text{Dye Concentration (M)} = \text{A453} / \varepsilon_{\text{dye}}$  (where  $\varepsilon_{\text{dye}}$  for **ATTO 465** is 75,000 M<sup>-1</sup> cm<sup>-1</sup>)
- Calculate the Degree of Labeling (DOL):
  - $\text{DOL} = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$

An optimal DOL for most antibody applications is between 2 and 10.[8][10]

## Visualizations



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